![molecular formula C23H26N4OS2 B4584038 1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4584038.png)
1-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of this compound and related structures often involves multistep chemical reactions, including condensation, cyclization, and rearrangement processes. A general approach to synthesizing similar compounds involves the initial preparation of pyrimidine or triazolopyrimidine derivatives through condensation of appropriate precursors, followed by specific substitutions to introduce various functional groups (Nagamatsu et al., 2007; Gomha, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolopyrimidinone core, which contributes to their potential biological activity. Structural elucidation is commonly achieved through NMR, IR, and X-ray crystallography, providing insights into the compound's stereochemistry and conformational preferences (Ding et al., 2005).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including nucleophilic substitutions, which are pivotal for further functionalization and derivatization. Their chemical properties are influenced by the electronic nature of the substituents attached to the core structure, affecting their reactivity and interaction with biological targets (Santagati et al., 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are determined by the compound's molecular structure, with specific functional groups affecting its physical characteristics and stability (Agarkov et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity, are essential for predicting the compound's interaction with biological systems and its potential applications in drug design or as a catalyst in chemical reactions. These properties are typically studied through computational chemistry methods and experimental assays to understand the compound's behavior in biological or chemical systems (Ivachtchenko et al., 2010).
Scientific Research Applications
Chemical Synthesis and Derivatives
1-[(3-Methylbutyl)thio]-4-(2-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one belongs to a class of compounds that have been a focus of research for the synthesis of various derivatives due to their interesting chemical properties and potential biological activities. A study by Nagaraju et al. (2013) presented a synthesis method for related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives, highlighting the multi-step chemical processes involved in creating these complex molecules (Nagaraju, Kotaiah, Sampath, Harikrishna, & Rao, 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of similar tetrahydrobenzothienopyrimidine derivatives have been studied to understand their properties better. Gajda et al. (2015) investigated the synthesis, crystal, and molecular structures of these compounds, noting their planar nature except for the tetrahydrobenzene part (Gajda, Astakhina, Ejsmont, Kolomeitsev, Kovalenko, & Zarychta, 2015).
Potential Biological Applications
Several studies have explored the potential biological activities of compounds structurally related to this compound. Botros et al. (2017) synthesized and evaluated the cytotoxicity of substituted [1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidines, finding significant activity against certain cancer cell lines (Botros, Khalil, Kamel, & El-Dash, 2017). Additionally, Soliman et al. (2009) synthesized tetrahydrobenzothienotriazolopyrimidine derivatives as potential antimicrobial agents, highlighting their effectiveness against certain microbial strains (Soliman, Habib, El-Tombary, El‐Hawash, & Shaaban, 2009).
Antimicrobial and Antitumor Activities
Research has also been conducted on the antimicrobial and antitumor activities of related compounds. Gomha et al. (2018) discussed the synthesis of novel [1,2,4]triazolo[4,3-a]pyrimidines and their antimicrobial evaluation, indicating some derivatives' mild activities (Gomha, Mohamed, Zaki, Zaki, Ewies, Elroby, & Elroby, 2018).
properties
IUPAC Name |
3-(3-methylbutylsulfanyl)-7-(2-methylphenyl)-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS2/c1-14(2)12-13-29-23-25-24-22-26(17-10-6-4-8-15(17)3)20(28)19-16-9-5-7-11-18(16)30-21(19)27(22)23/h4,6,8,10,14H,5,7,9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOLXWMYAPWYDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N4C2=NN=C4SCCC(C)C)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



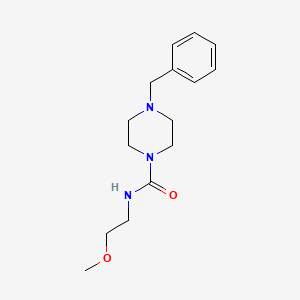
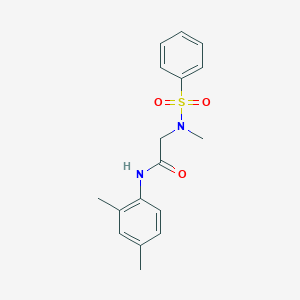
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
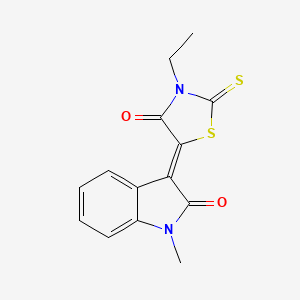
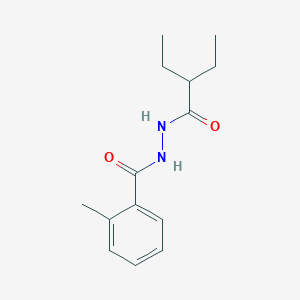
![3-[(2-chlorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B4584007.png)
![5-ethyl-N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4584010.png)
![5-[(5-nitro-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4584016.png)
![5-(4-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4584018.png)
![5-{[(4-fluorophenyl)acetyl]amino}-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4584023.png)
![4-(methylthio)-3-(4-morpholinylcarbonyl)-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4584026.png)
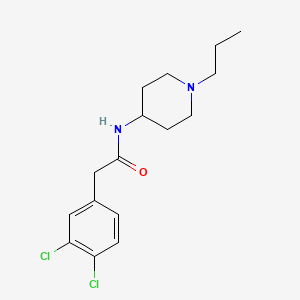
![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-6,8-dimethyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4584064.png)